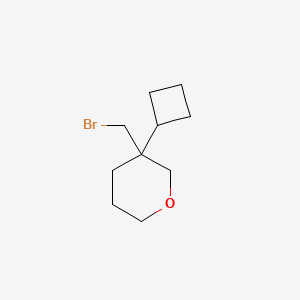

3-(Bromomethyl)-3-cyclobutyloxane

説明

3-(Bromomethyl)-3-cyclobutyloxane is a brominated cyclic ether featuring a tetrahydropyran (oxane) backbone substituted with a bromomethyl group and a cyclobutyl moiety at the 3-position. Its molecular formula is C₁₀H₁₇BrO, with an estimated molecular weight of 233.15 g/mol (calculated based on atomic composition).

特性

分子式 |

C10H17BrO |

|---|---|

分子量 |

233.14 g/mol |

IUPAC名 |

3-(bromomethyl)-3-cyclobutyloxane |

InChI |

InChI=1S/C10H17BrO/c11-7-10(9-3-1-4-9)5-2-6-12-8-10/h9H,1-8H2 |

InChIキー |

FBDGAGDABRTVIN-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C2(CCCOC2)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclobutyloxane typically involves the bromination of cyclobutyloxane derivatives. One common method is the reaction of cyclobutyloxane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group on the cyclobutyloxane ring.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-3-cyclobutyloxane may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.

化学反応の分析

Types of Reactions

3-(Bromomethyl)-3-cyclobutyloxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted cyclobutyloxanes with various functional groups.

Oxidation: Products include cyclobutyloxane alcohols or carboxylic acids.

Reduction: The primary product is the methyl-substituted cyclobutyloxane.

科学的研究の応用

3-(Bromomethyl)-3-cyclobutyloxane has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(Bromomethyl)-3-cyclobutyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of new bonds and functional groups. The cyclobutyloxane ring provides structural stability and influences the compound’s reactivity and selectivity in various reactions.

類似化合物との比較

The following analysis compares 3-(Bromomethyl)-3-cyclobutyloxane with structurally related brominated alicyclic compounds, focusing on molecular attributes, reactivity, and applications. Key comparisons are summarized in Table 1.

Structural and Molecular Comparison

Key Observations :

- Molecular Complexity : The oxane derivative’s molecular weight is significantly higher than cyclohexylmethyl bromide due to the oxygen atom and additional carbon atoms in the cyclobutyl group.

- Electronic Effects : The oxygen atom in the oxane ring may polarize the C-Br bond, enhancing electrophilicity relative to purely hydrocarbon-based analogs.

Reactivity and Stability

- Cyclohexylmethyl Bromide : Exhibits moderate stability due to the steric protection of the bromomethyl group by the cyclohexane ring. Reactivity is typical of primary alkyl bromides, favoring SN2 mechanisms .

- 3-(Bromomethyl)-3-cyclobutyloxane : The strained cyclobutyl group and electron-withdrawing oxygen atom may accelerate elimination or nucleophilic substitution reactions. However, steric hindrance at the 3-position could slow bimolecular pathways.

- Benzyl Bromide : Highly reactive due to resonance stabilization of the benzyl carbocation, favoring SN1 or electrophilic aromatic substitution.

Table 1. Comparative Overview of Brominated Alicyclic Compounds

生物活性

3-(Bromomethyl)-3-cyclobutyloxane, also referred to as 2-[1-(Bromomethyl)cyclobutyl]oxane, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a cyclobutyl ring, which is further connected to an oxane (tetrahydrofuran) ring. This unique structure contributes to its distinct chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H17BrO |

| Molecular Weight | 233.14 g/mol |

| IUPAC Name | 2-[1-(bromomethyl)cyclobutyl]oxane |

| InChI Key | IDCYVDOZOHQKRE-UHFFFAOYSA-N |

Biological Activity Overview

Research into the biological activity of 3-(Bromomethyl)-3-cyclobutyloxane indicates potential applications in various therapeutic areas. The compound has been investigated for its effects on cell function, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclobutyl compounds have shown significant inhibition in human tumor cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical) cells .

- Antiviral Properties : Some derivatives have demonstrated antiviral activity, particularly against HIV-1 reverse transcriptase and other viral targets. The structural similarity to known antiviral agents suggests that 3-(Bromomethyl)-3-cyclobutyloxane may also possess similar properties .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. The presence of the bromomethyl group likely enhances reactivity with nucleophiles within biological systems, potentially leading to modifications in protein function or gene expression.

Anticancer Activity Evaluation

In a study evaluating the cytotoxicity of various cyclobutyl derivatives, 3-(Bromomethyl)-3-cyclobutyloxane was tested against several cancer cell lines using the MTS assay. The results indicated that:

- IC50 Values : The IC50 values for the most active derivatives ranged from 49.79 µM to 113.70 µM across different cell lines, highlighting a significant inhibitory effect on cancer cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Antiviral Activity

Research has also focused on the antiviral properties of compounds similar to 3-(Bromomethyl)-3-cyclobutyloxane. A study reported that certain derivatives inhibited HIV-1 reverse transcriptase, suggesting potential for further development as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。